![molecular formula C22H43NO4 B12642307 (2-(Stearoylamino)ethoxy)acetic acid CAS No. 94107-69-4](/img/structure/B12642307.png)
(2-(Stearoylamino)ethoxy)acetic acid
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Overview
Description
(2-(Stearoylamino)ethoxy)acetic acid: is a synthetic organic compound with the molecular formula C22H43NO4 and a molecular weight of 385.58 g/mol It is characterized by the presence of a stearoyl group attached to an aminoethoxy acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Stearoylamino)ethoxy)acetic acid typically involves the reaction of stearic acid with aminoethoxy acetic acid under specific conditions. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the stearoyl group and the aminoethoxy acetic acid . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (2-(Stearoylamino)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce stearoylamine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H43NO4
- Molecular Weight : 385.58 g/mol
- Structure : The compound features a stearoyl group attached to an ethoxy acetic acid backbone, contributing to its amphiphilic nature.
Chemistry
In the realm of chemistry, (2-(Stearoylamino)ethoxy)acetic acid serves as a building block for synthesizing more complex molecules. Its hydrophilic and hydrophobic properties make it suitable for various synthetic pathways, including:
- Solid-phase peptide synthesis (SPPS) : The compound can be utilized to create peptide libraries that are essential in drug discovery and development.
- Solid-phase organic synthesis (SPOS) : It facilitates the synthesis of small organic molecules, enhancing lead optimization in drug design .
Biology
The biological implications of this compound are significant:
- Cell Membrane Interactions : The stearoyl group can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction is crucial for studying cellular processes such as signal transduction and membrane transport .
- Lipid Metabolism : The compound serves as a model for understanding the behavior of fatty acid derivatives in biological systems, providing insights into lipid metabolism pathways.
Medicine
In medical research, (2-(Stearoylamino)ethoxyacetic acid is investigated for its potential therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, which could be harnessed in formulating novel antimicrobial agents.
Industrial Applications
The amphiphilic nature of (2-(Stearoylamino)ethoxyacetic acid makes it valuable in industrial formulations:
- Surfactants and Emulsifiers : The compound is utilized in the production of specialty chemicals, detergents, and lubricants due to its ability to reduce surface tension and stabilize emulsions .
- Pharmaceutical Formulations : It plays a role in enhancing the solubility and bioavailability of poorly soluble drugs.
Analytical Techniques
The separation and analysis of (2-(Stearoylamino)ethoxyacetic acid can be effectively performed using high-performance liquid chromatography (HPLC). Key parameters include:
- Mobile Phase Composition : A mixture of acetonitrile, water, and phosphoric acid is commonly used; however, for mass spectrometry applications, phosphoric acid may be substituted with formic acid.
- Column Type : Newcrom R1 HPLC columns are recommended for effective separation .
Case Study 1: Solid-phase Peptide Synthesis
A study demonstrated the use of (2-(Stearoylamino)ethoxyacetic acid in synthesizing designer resins for solid-phase peptide synthesis. The synthesized resins exhibited excellent swelling characteristics in various solvents, making them suitable for high-load applications in peptide synthesis.
Research evaluating the interaction between (2-(Stearoylamino)ethoxyacetic acid and cell membranes indicated significant effects on membrane integrity and function. This study provided insights into its potential as a therapeutic agent targeting inflammatory pathways.
Mechanism of Action
The mechanism of action of (2-(Stearoylamino)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The stearoyl group can insert into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport . Additionally, the compound may interact with enzymes involved in lipid metabolism, modulating their activity and affecting metabolic pathways .
Comparison with Similar Compounds
(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar ethoxy acetic acid backbone but with a methoxy group instead of a stearoyl group.
(2-(2-(2-Aminoethoxy)ethoxy)acetic acid): This compound features an amino group, making it more hydrophilic compared to (2-(Stearoylamino)ethoxy)acetic acid.
Uniqueness: The uniqueness of this compound lies in its stearoyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers .
Properties
CAS No. |
94107-69-4 |
---|---|
Molecular Formula |
C22H43NO4 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
2-[2-(octadecanoylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-18-19-27-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
ZWIYAJWMHYKEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O |
Origin of Product |
United States |
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